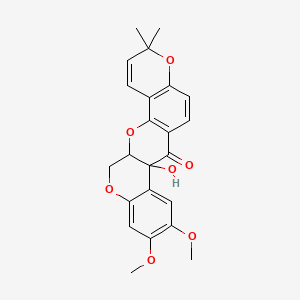

(Rac)-Tephrosin

描述

(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one has been reported in Glycosmis trifoliata, Millettia dura, and other organisms with data available.

Structure

3D Structure

属性

IUPAC Name |

14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBZCCQCDWNNJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Tephrosin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Tephrosin, a racemic mixture of the naturally occurring rotenoid Tephrosin, has garnered significant interest in the scientific community for its potent biological activities, particularly its anticancer properties. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a detailed analysis of its molecular architecture, a summary of key quantitative structural data, and an overview of experimental protocols for its synthesis and structural elucidation. Furthermore, this guide presents visualizations of the signaling pathways modulated by Tephrosin, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

This compound is a member of the rotenoid family of isoflavonoids, characterized by a common tetracyclic ring system. Its molecular formula is C₂₃H₂₂O₇, with a molar mass of 410.42 g/mol . The core structure consists of a chromanone moiety fused with a chromene ring, which is further fused to a dihydrofuran ring.

Stereochemistry: Natural Tephrosin possesses a specific stereochemistry, designated as the (7aR,13aR)-isomer[1]. The B and C rings of the rotenoid scaffold are cis-fused. As a racemic mixture, this compound contains equal amounts of the naturally occurring (-)-Tephrosin and its enantiomer, (+)-Tephrosin. The absolute configuration of the chiral centers is crucial for its biological activity.

Below is a 2D representation of the chemical structure of one enantiomer of Tephrosin:

Caption: 2D Chemical Structure of Tephrosin.

Quantitative Structural Data

Precise quantitative data on bond lengths, bond angles, and torsion angles are critical for understanding the three-dimensional conformation of a molecule, which in turn influences its interaction with biological targets. While a crystal structure for this compound itself is not publicly available, crystallographic data for a closely related derivative, (6aR,12aR,4′R,5′S)-4′,5′-dihydro-4′,5′-dihydroxytephrosin, provides valuable representative data. The following tables summarize key geometric parameters derived from this crystal structure.

Table 1: Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C7a | O | 1.45 |

| C13a | O | 1.47 |

| C12 | O | 1.22 |

| C9 | O | 1.37 |

| C10 | O | 1.38 |

Table 2: Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O | C7a | C13a | 108.5 |

| C6a | C7a | O | 109.2 |

| C7a | C13a | C13 | 105.7 |

| C8 | C9 | O | 119.8 |

| C11 | C10 | O | 118.9 |

Table 3: Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C13 | C13a | C7a | C6a | 61.3 |

| C6a | C7a | O | C1 | -175.4 |

| C7a | C13a | C13 | C12 | 15.2 |

| C1 | O | C7a | C13a | 115.1 |

Note: The data presented are from a derivative and should be considered representative for this compound.

Experimental Protocols

Synthesis of this compound

A concise total synthesis of (±)-Tephrosin has been reported. The key steps involve:

-

Preparation of the Chromene Intermediate: This is typically achieved through the reaction of a suitably substituted phenol with an appropriate building block to form the chromene ring system.

-

Construction of the Rotenoid Core: A crucial step involves the coupling of the chromene intermediate with a second aromatic fragment, often via a Heck reaction or other cross-coupling methods, to build the tetracyclic core.

-

Introduction of the Hydroxyl Group: The final step to yield Tephrosin is the stereoselective or non-selective introduction of a hydroxyl group at the C-12a position. For the racemic synthesis, a non-stereoselective oxidation is performed.

A detailed protocol for a concise total synthesis of (±)-Deguelin and (±)-Tephrosin has been described, utilizing a vinyl iodide as a key building block.

Structural Elucidation

The structure of Tephrosin is typically confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons and to assign the chemical shifts unambiguously.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state, yielding precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Signaling Pathways and Biological Activity

Tephrosin has been shown to exhibit potent anticancer activity by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Major signaling pathways inhibited by Tephrosin.

A proposed mechanism for Tephrosin's action against breast cancer involves the downregulation of key survival proteins:

Caption: Proposed mechanism of Tephrosin in breast cancer.

Conclusion

This compound presents a fascinating molecular architecture with significant potential for therapeutic applications. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its synthesis and characterization. The elucidation of its interactions with key cellular signaling pathways offers a solid foundation for future drug design and development efforts targeting cancer and other diseases. The lack of a publicly available crystal structure for this compound itself highlights an area for future research that would provide even greater insight into its structure-activity relationships.

References

(Rac)-Tephrosin: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant potential as an anticancer agent across a variety of cancer cell lines. This technical guide provides an in-depth overview of its core mechanism of action, focusing on the induction of apoptosis and autophagy through the generation of reactive oxygen species (ROS), modulation of critical signaling pathways, and induction of cell cycle arrest. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and visualizes complex biological processes using signaling pathway and workflow diagrams to support further research and drug development efforts.

Introduction

This compound is a naturally occurring compound found in plants of the Tephrosia genus.[1] As a member of the rotenoid family, it has garnered interest for its potent biological activities, including insecticidal and, more recently, anticancer properties.[2][3] Extensive research has revealed that Tephrosin's efficacy against cancer cells stems from a multi-pronged attack on cellular proliferation and survival mechanisms. This guide will dissect these mechanisms, providing the technical details necessary for researchers in the field.

Chemical Structure

-

IUPAC Name: (1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁵,²⁰]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one[3][5]

Core Mechanism of Action in Cancer Cells

The primary anticancer effect of this compound is the induction of programmed cell death, primarily through apoptosis and, in some cases, autophagy. A central player in this process is the generation of intracellular Reactive Oxygen Species (ROS).

Induction of Oxidative Stress and Mitochondrial Apoptosis

Tephrosin treatment rapidly elevates intracellular ROS levels in cancer cells.[6][7] This increase in oxidative stress is a critical upstream event that triggers the intrinsic, or mitochondrial, pathway of apoptosis. The sequence of events is as follows:

-

ROS Accumulation: Tephrosin induces a time- and dose-dependent increase in ROS.[6]

-

Mitochondrial Membrane Depolarization: The surge in ROS leads to the depolarization of the mitochondrial membrane potential.[6][8]

-

Cytochrome c Release: Consequently, cytochrome c is released from the mitochondria into the cytoplasm.[6][8]

-

Caspase Activation: Cytoplasmic cytochrome c initiates the caspase cascade, leading to the cleavage and activation of caspase-9 and the executioner caspase-3.[6][8]

-

PARP Cleavage & Apoptosis: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[6][8]

This ROS-dependent mechanism is fundamental to Tephrosin's cytotoxicity, as the apoptotic effects can be mitigated by ROS scavengers.[6][8]

Autophagic Cell Death

In certain cancer cell types, such as A549 non-small cell lung cancer cells, Tephrosin has been shown to induce autophagic cell death. This is characterized by the formation of acidic vesicular organelles and an increase in the ratio of LC3-II to LC3-I, key markers of autophagy. While apoptosis is not the primary mode of cell death in these cases (as evidenced by a lack of PARP cleavage), ROS generation and inhibition of Hsp90 expression are observed, suggesting a complex interplay of cellular stress responses.

Cell Cycle Arrest

Tephrosin can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase. This prevents the cells from proceeding through mitosis and contributes to the overall anti-proliferative effect.

DNA Damage

Treatment with Tephrosin leads to DNA damage in cancer cells. This has been demonstrated by an increase in tail DNA in comet assays and the phosphorylation of H2AX, a marker of DNA double-strand breaks.[6][8]

Modulation of Signaling Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt Pathway: Inhibition of this critical survival pathway contributes to the pro-apoptotic effects of Tephrosin.

-

Ras/MAPK Pathway: Tephrosin can suppress this pathway, which is involved in cell proliferation and survival.

-

STAT3 Signaling: Inhibition of STAT3 phosphorylation is another mechanism by which Tephrosin can impede cancer cell survival and proliferation.

-

NF-κB Signaling: By inhibiting the NF-κB pathway, Tephrosin can reduce the expression of anti-apoptotic and pro-inflammatory genes.

-

FGFR1 Signaling: In paclitaxel-resistant ovarian cancer cells, Tephrosin has been shown to inhibit the phosphorylation of FGFR1 and its adapter protein FRS2, suggesting a role in overcoming drug resistance.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound against various cancer cell lines.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |

| PANC-1 | Pancreatic | ~0.5 | 72 |

| SW1990 | Pancreatic | ~0.8 | 72 |

| A549 | Lung | Not specified | 72 |

| MCF-7 | Breast | Not specified | 72 |

| HepG2 | Liver | Not specified | 72 |

| SHG-44 | Glioblastoma | Not specified | 72 |

Data compiled from multiple sources.[9]

Table 2: Quantitative Effects of this compound on Apoptosis in PANC-1 Cells

| Tephrosin Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | <5 |

| 0.5 | 31.2 |

| 1.0 | 68.3 |

Cells were treated for 24 hours and analyzed by Annexin-V/PI co-staining.[6]

In Vivo Efficacy

In xenograft models using PANC-1 pancreatic cancer cells in nude mice, intraperitoneal administration of Tephrosin (10 mg/kg and 20 mg/kg daily for 2 weeks) resulted in a significant reduction in tumor growth without notable toxicity to the animals.[6] A high dose of Tephrosin led to a 60.2% reduction in tumor volume.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-Akt, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular ROS Detection

-

Cell Seeding and Treatment: Seed cells in 6-well plates or on coverslips and treat with this compound for the desired time.

-

DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize ROS production (green fluorescence).

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer for quantitative measurement of ROS levels.

-

Cell Cycle Analysis

-

Cell Seeding and Treatment: Culture cells in 6-well plates and treat them with this compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core mechanism of action of this compound in cancer cells.

Caption: Standard workflow for Western Blot analysis.

Caption: Workflow for apoptosis detection via flow cytometry.

Conclusion

This compound is a promising natural product with potent anticancer activity. Its mechanism of action is multifaceted, primarily driven by the induction of ROS, which leads to mitochondrial-mediated apoptosis, and is supplemented by the induction of cell cycle arrest and the modulation of key oncogenic signaling pathways. The data presented in this guide underscore the potential of Tephrosin as a lead compound for the development of novel cancer therapeutics. Further research is warranted to fully elucidate its complex mechanisms, explore its efficacy in a broader range of cancers, and optimize its therapeutic potential through medicinal chemistry efforts.

References

- 1. Tephrosin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Tephrosin | C23H22O7 | CID 114909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | Flavonoids | 561-35-3 | Invivochem [invivochem.com]

- 6. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species [jcancer.org]

- 8. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(Rac)-Tephrosin: A Technical Guide to a Promising Rotenoid Isoflavonoid

(Rac)-Tephrosin, a natural product found in plants of the Tephrosia genus, stands out as a significant member of the rotenoid isoflavonoid class of compounds.[1][2] This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its biological activities, the signaling pathways it modulates, and detailed experimental protocols for its study.

Core Concepts: Structure and Biological Activity

This compound is structurally characterized by a fused five-ring system, a common feature of rotenoids.[2] Its biological significance primarily lies in its potent anticancer and antibacterial properties.

Anticancer Acumen

Extensive research has demonstrated the anticancer efficacy of Tephrosin across a wide spectrum of cancer cell lines, including pancreatic, lung, breast, ovarian, and colon cancer, as well as leukemia.[3][4] The primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death.[5][6] This is achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the subsequent release of cytochrome c.[5][6]

Furthermore, Tephrosin has been shown to resensitize paclitaxel-resistant ovarian cancer cells to the chemotherapeutic agent, highlighting its potential in combination therapies.[3][4]

Antibacterial Potential

In addition to its anticancer effects, Tephrosin exhibits moderate antibacterial activity against various pathogenic bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi.[7]

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activity of this compound.

Table 1: In Vitro Anticancer Activity of Tephrosin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PANC-1 | Pancreatic | Data not specified | [5][6] |

| SW1990 | Pancreatic | Data not specified | [5][6] |

| A549 | Lung | Not specified | [5] |

| MCF-7 | Breast | Not specified | [5] |

| HepG2 | Liver | Not specified | [5] |

| SHG-44 | Glioblastoma | Not specified | [5] |

Note: While the source indicates potent activity, specific IC50 values were not provided in the abstract.

Table 2: Antibacterial Activity of Tephrosin (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus S33 R4 | 50 | [7] |

| Bacillus subtilis subsp. subtilis str. 168 | 50 | [7] |

| Escherichia coli TISTR 780 | 25 | [7] |

| Salmonella typhi Ty 21a | 25 | [7] |

Elucidation of Molecular Mechanisms: Signaling Pathways

Tephrosin exerts its biological effects by modulating several key signaling pathways crucial for cancer cell survival and proliferation.

Key modulated pathways include:

-

NF-κB Signaling: Tephrosin inhibits the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[3][4]

-

PI3K/Akt Pathway: It blocks the PI3K/Akt signaling cascade, a central pathway for cell growth, proliferation, and survival.[3][4]

-

Ras/MAPK Pathway: Tephrosin interferes with the Ras/MAPK pathway, which is involved in cell proliferation, differentiation, and survival.[3][4]

-

STAT3 Signaling: It inhibits the phosphorylation of STAT3, a key transcription factor in cancer progression.[3][4]

-

FGFR1 Signaling: Tephrosin has been shown to downregulate the phosphorylation of FGFR1 and its adapter protein FRS2, which is particularly relevant in overcoming chemoresistance in ovarian cancer.[3][4]

By targeting these interconnected pathways, Tephrosin effectively disrupts the cellular machinery that cancer cells rely on for their growth and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Semi-Synthesis of this compound from Rotenone

A stereocontrolled semi-synthesis of Tephrosin can be achieved from the natural product Rotenone.[8]

Step 1: Synthesis of Rot-2′-enonic acid from Rotenone

-

React Rotenone with hydrogen bromide in acetic acid to afford rotenone hydrobromide.

-

Perform a zinc-mediated ring opening of the rotenone hydrobromide under mild conditions to yield rot-2′-enonic acid.

Step 2: Conversion of Rot-2′-enonic acid to Deguelin

-

Treat rot-2′-enonic acid with phenylselenyl chloride in dichloromethane at -35 °C.

-

Immediately oxidize the resulting selenides with hydrogen peroxide in aqueous THF at 0 °C to yield Deguelin.

Step 3: Hydroxylation of Deguelin to Tephrosin

-

Perform a chromium-mediated hydroxylation of Deguelin using potassium dichromate in aqueous acetic acid to yield Tephrosin as a single diastereoisomer.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

-

96-well microplate

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period. Include untreated control wells.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Apoptosis Assay by Flow Cytometry (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound to induce apoptosis. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways (e.g., by using antibodies against phosphorylated proteins).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus (e.g., PVDF or nitrocellulose membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest, e.g., p-STAT3, STAT3, p-Akt, Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Visualizing Experimental Logic and Workflows

The following diagrams illustrate the logical flow of experiments to characterize the biological activity of this compound.

This comprehensive guide provides a solid foundation for researchers interested in the multifaceted biological activities of this compound. The detailed protocols and pathway information serve as a valuable resource for designing and executing further studies to unlock the full therapeutic potential of this promising rotenoid isoflavonoid.

References

- 1. scispace.com [scispace.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 5. researchhub.com [researchhub.com]

- 6. Stereocontrolled semi-syntheses of deguelin and tephrosin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

(Rac)-Tephrosin's role in inducing apoptosis through reactive oxygen species (ROS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant potential as an anticancer agent.[1][2] Emerging research indicates that its cytotoxic effects are, in large part, attributable to the induction of apoptosis through the generation of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols, and quantitative data related to the pro-apoptotic activity of this compound, with a primary focus on its well-documented effects on pancreatic cancer cells and available data on other cancer types.

Mechanism of Action: The Central Role of Reactive Oxygen Species

This compound's primary mechanism for inducing apoptosis involves the generation of intracellular ROS.[1][2] This increase in ROS disrupts cellular homeostasis and triggers a cascade of events culminating in programmed cell death. The central pathway involves the mitochondria, which are major sites of ROS production.[1]

In pancreatic cancer cells, Tephrosin treatment leads to a rapid and dose-dependent increase in intracellular ROS levels.[1] This oxidative stress targets the mitochondria, causing a depolarization of the mitochondrial membrane potential.[1] The compromised mitochondrial membrane releases cytochrome c into the cytoplasm, a critical step in the intrinsic apoptotic pathway.[1] Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9.[1] Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, leading to the cleavage of essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately, apoptosis.[1]

The pivotal role of ROS in this process is confirmed by experiments using ROS scavengers, such as N-acetyl-L-cysteine (NAC) and the mitochondria-specific scavenger MitoTEMPO. Pre-treatment with these scavengers has been shown to abolish Tephrosin-induced ROS generation and significantly attenuate its apoptotic effects.[1]

While the ROS-mediated apoptotic pathway is well-established in pancreatic cancer, the mechanism of this compound in other cancer types may vary. For instance, in A549 non-small cell lung cancer cells, Tephrosin has been observed to induce autophagic cell death rather than apoptosis, although ROS generation is still a noted effect.[3] Further research is required to fully elucidate the cell-type-specific responses to Tephrosin.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |

| PANC-1 | Pancreatic | 0.82 | 72 |

| SW1990 | Pancreatic | 2.62 | 72 |

| CFPAC-1 | Pancreatic | 2.91 | 72 |

| MIAPaCa-2 | Pancreatic | 2.79 | 72 |

| A549 | Lung | Not specified | - |

| MCF-7 | Breast | Not specified | - |

| HepG2 | Liver | Not specified | - |

| SHG-44 | Glioblastoma | Not specified | - |

Table 2: this compound-Induced Apoptosis in PANC-1 Pancreatic Cancer Cells

| Tephrosin Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0.5 | 31.2 |

| 1.0 | 68.3 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Intracellular ROS Measurement (DCFH-DA Assay)

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer with excitation at 488 nm and emission at 525 nm.

Mitochondrial ROS Measurement (MitoSOX Red Staining)

-

Cell Treatment: Treat cells with this compound.

-

Probe Loading: Incubate the cells with 5 µM MitoSOX Red reagent for 10 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm buffer.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect red fluorescence, indicative of mitochondrial superoxide.

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., caspase-3, cleaved caspase-3, PARP, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: this compound induced ROS-mediated apoptotic signaling pathway.

Caption: General experimental workflow for studying this compound's effects.

References

- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tephrosin-induced autophagic cell death in A549 non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Primary Cellular Targets of (Rac)-Tephrosin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant potential as an anticancer agent across a variety of cancer cell lines.[1][2][3] Its multifaceted mechanism of action centers on the induction of cellular stress and apoptosis, making it a compound of interest for further investigation and development. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing methodologies for the essential experiments used in its evaluation.

Primary Cellular Effects and Molecular Targets

This compound exerts its cytotoxic effects through a combination of mechanisms, primarily revolving around the induction of oxidative stress and the activation of apoptotic pathways.

1. Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction:

A primary and early event in Tephrosin's mechanism of action is the significant elevation of intracellular reactive oxygen species (ROS).[1][2][3][4] This increase in ROS leads to mitochondrial membrane potential depolarization and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1][2][3] The generation of ROS appears to be crucial for the anticancer activity of Tephrosin, as the use of ROS scavengers has been shown to mitigate its apoptotic effects.[1][2][3]

2. Apoptosis and Cell Cycle Arrest:

The release of cytochrome c triggers the intrinsic apoptotic pathway, leading to the cleavage and activation of caspase-9 and the executioner caspase-3.[1][2][3] Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, ultimately leading to programmed cell death.[1][2][3][5] In some cancer cell types, such as non-small cell lung cancer, Tephrosin can also induce autophagic cell death and cause cell cycle arrest at the G2/M phase.[6]

3. Modulation of Signaling Pathways:

Tephrosin has been shown to modulate several key signaling pathways involved in cancer cell survival and proliferation:

-

Inhibition of Pro-Survival Kinases: It inhibits the phosphorylation of key survival kinases including AKT, STAT3, ERK, and p38 MAPK.[7]

-

Downregulation of Receptor Tyrosine Kinase Signaling: Tephrosin downregulates the phosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR1) and its adapter protein FRS2.[7]

-

Suppression of Anti-Apoptotic Proteins: The expression of the anti-apoptotic factor XIAP is reduced by Tephrosin treatment.[7]

-

Regulation of Cancer Metabolism-Related Proteins: In breast cancer models, Tephrosin has been observed to downregulate TRAP1 and HIF-1α, while upregulating the activity of SDHA and PDH2.[8]

-

Inhibition of Hsp90: Tephrosin has also been reported to inhibit the expression of Heat Shock Protein 90 (Hsp90).[6]

Data Presentation

The following tables summarize the available quantitative data on the cytotoxic activity of Tephrosin against various cancer cell lines.

Table 1: IC50 Values of Tephrosin in Pancreatic Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (μM) |

| PANC-1 | Pancreatic | 0.82 |

| SW1990 | Pancreatic | 2.62 |

| CFPAC-1 | Pancreatic | 2.91 |

| MIAPaCa-2 | Pancreatic | 2.79 |

Table 2: Cytotoxic Effects of Tephrosin on Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | Effect |

| A549 | Lung | Suppressed cell viability |

| MCF-7 | Breast | Suppressed cell viability |

| HepG2 | Liver | Suppressed cell viability |

| SHG-44 | Glioblastoma | Suppressed cell viability |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's cellular targets are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[7][8][9] The amount of formazan produced is proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.

Detection of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Principle: DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][12][13] The fluorescence intensity is directly proportional to the amount of ROS.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate or on coverslips and treat with this compound for the desired time.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with PBS to remove excess probe.

-

Detection:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using a filter set for green fluorescence.

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with excitation at ~488 nm and emission at ~525 nm.

-

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins, such as cleaved PARP and caspases, which are hallmarks of apoptosis.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[5][15]

Protocol: [16]

-

Cell Lysis: Treat cells with this compound, then harvest and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-cleaved PARP, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[2][4][6] The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for differentiation of cell cycle phases.

Protocol: [2]

-

Cell Harvest and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound and a general experimental workflow for its investigation.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: General experimental workflow for investigating this compound.

References

- 1. Stereocontrolled semi-syntheses of deguelin and tephrosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concise Modular Asymmetric Synthesis of Deguelin, Tephrosin and Investigation into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereocontrolled semi-syntheses of deguelin and tephrosin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Racemates versus enantiomerically pure drugs: putting high-performance liquid chromatography to work in the selection process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical constituents and in vitro anticancer activity of Typhonium flagelliforme (Araceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Tephrosin: An In-Depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (Rac)-Tephrosin, a rotenoid with significant interest in drug development. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide synthesizes qualitative information, data on related compounds, and established experimental protocols to provide a thorough understanding for research and development purposes.

Introduction to this compound

This compound is a naturally occurring isoflavonoid found in plants of the Tephrosia genus. It belongs to the class of compounds known as rotenoids, which are recognized for their insecticidal and potential therapeutic properties. The unique chemical structure of this compound contributes to its biological activity and also dictates its physicochemical properties, including solubility and stability, which are critical considerations in drug development.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that influences its bioavailability and formulation development. While specific quantitative solubility data for this compound is sparse in the literature, a qualitative understanding can be derived from various sources.

Qualitative Solubility

This compound is generally considered to be poorly soluble in water. Its solubility is significantly higher in organic solvents. Based on available information, the following table summarizes the qualitative solubility of this compound in common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of at least 25 mg/mL can be prepared.[1] |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Acetone | Soluble | [2] |

| Ethanol | Likely Soluble | Suggested as a potential solvent.[1] |

| Water | Poorly Soluble | Generally considered to have low aqueous solubility.[1] |

| PEG400 | Soluble | Can be used for oral formulations.[1] |

| Carboxymethyl cellulose | Suspendable | Used for preparing suspensions for in vivo studies.[1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For researchers seeking to determine the precise quantitative solubility of this compound, the shake-flask method is a widely accepted and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvent(s) of interest

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant. Filter the collected sample through a syringe filter to remove any remaining microparticles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility via the shake-flask method.

Stability Profile of this compound

General Stability and Storage Recommendations

Based on vendor-provided information, the following storage conditions are recommended for this compound:

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

(Data sourced from InvivoChem)[1]

These recommendations suggest that this compound is relatively stable in its solid form, particularly at low temperatures. In solution, its stability is significantly reduced, necessitating storage at ultra-low temperatures.

Photodegradation

A key stability concern for rotenoids, including Tephrosin, is their susceptibility to photodegradation. Studies on rotenone and other rotenoids have shown that they degrade rapidly upon exposure to solar radiation, with half-lives in the order of minutes.[3] This indicates that this compound and its formulations should be protected from light.

Experimental Protocol for Forced Degradation Studies

To comprehensively assess the stability of this compound and identify potential degradation products, forced degradation (stress testing) studies should be conducted. These studies involve exposing the compound to conditions more severe than accelerated stability testing.

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Organic solvents (e.g., acetonitrile, methanol)

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100 °C).

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating HPLC method. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound in each condition.

-

Identify and characterize the major degradation products.

-

Determine the degradation pathway of this compound.

-

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies on this compound.

Analytical Methods for Quantification

Accurate and precise analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantification of this compound and its degradation products.

HPLC Method Parameters (General Example)

While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method for rotenoids can be adapted.

Table 3: General HPLC Parameters for Rotenoid Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient elution. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis at a wavelength where the compound has maximum absorbance (e.g., around 294 nm for rotenoids). |

Signaling Pathways and Logical Relationships

This compound has been shown to exert its biological effects through various cellular pathways. Understanding these can provide context for its therapeutic potential.

Diagram 3: Simplified Signaling Pathway Influenced by Tephrosin

Caption: Tephrosin induces EGFR/ErbB2 internalization, inhibiting downstream signaling.[4]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While quantitative data remains limited in the public domain, the qualitative information and established experimental protocols outlined here offer a robust framework for further investigation. Key takeaways include the poor aqueous solubility of this compound, its good solubility in several organic solvents, and its significant sensitivity to light. For definitive characterization, it is imperative that researchers conduct in-house solubility and forced degradation studies using the methodologies described. Such data will be invaluable for the successful formulation and development of this compound as a potential therapeutic agent.

References

- 1. This compound | Flavonoids | 561-35-3 | Invivochem [invivochem.com]

- 2. Tephrosin | CAS:76-80-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Rotenone and rotenoids in cubè resins, formulations, and residues on olives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of (Rac)-Tephrosin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary cytotoxicity screening of (Rac)-Tephrosin, a natural rotenoid isoflavonoid, on various cancer cell lines. Tephrosin has demonstrated significant potential as an anticancer agent, and this document details its cytotoxic effects, the experimental protocols used for its evaluation, and its underlying mechanism of action.

Introduction

Tephrosin is a natural compound that has garnered attention for its potent anticancer activities.[1][2] As a rotenoid isoflavonoid, it has been shown to effectively suppress the viability of various cancer cells.[1][2] This technical guide serves as a resource for researchers and professionals in drug development, offering in-depth information on the cytotoxic profile of Tephrosin, standardized experimental methodologies, and the molecular pathways it influences. Understanding these aspects is crucial for the further development of Tephrosin as a potential chemotherapeutic agent.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological functions, has been determined through various studies. The data presented below summarizes the IC50 values of Tephrosin in different cancer cell lines, providing a comparative view of its efficacy.

| Cell Line | Cancer Type | IC50 (µM) |

| PANC-1 | Pancreatic Cancer | 0.82 |

| SW1990 | Pancreatic Cancer | Not explicitly stated, but sensitive |

| A549 | Lung Cancer | - |

| MCF-7 | Breast Cancer | - |

| HepG2 | Liver Cancer | - |

| SHG-44 | Glioblastoma | - |

Note: Specific IC50 values for A549, MCF-7, HepG2, and SHG-44 were not provided in the search results, but Tephrosin was shown to decrease cell viability in these lines.[1][3]

One study highlighted that Tephrosin was particularly effective against pancreatic cancer cells, with the lowest IC50 value of 0.82 μM observed in PANC-1 cells.[1] Furthermore, it was noted that Tephrosin exhibits low toxicity to normal human cells, suggesting a favorable therapeutic index.[1]

Experimental Protocols

The evaluation of Tephrosin's cytotoxicity typically involves in vitro assays that measure cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol for Cytotoxicity Screening

This protocol outlines the key steps for assessing cell viability after treatment with Tephrosin.

-

Cell Seeding:

-

Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).

-

The plates are then incubated (e.g., for 24 hours) to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of this compound is prepared and serially diluted to various concentrations.

-

The culture medium is replaced with a medium containing the different concentrations of Tephrosin. Control wells receive a medium with the vehicle (e.g., DMSO) only.

-

The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to take effect.[1][3]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.[6]

-

The absorbance is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

The cell viability is calculated as a percentage relative to the control group.

-

The IC50 value is determined by plotting the cell viability against the log of the Tephrosin concentration and fitting the data to a dose-response curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using an MTT assay.

Caption: Workflow of an MTT-based cytotoxicity assay.

Signaling Pathway of Tephrosin-Induced Apoptosis

This compound primarily induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1][2] This leads to a cascade of events culminating in programmed cell death.

The key steps in this pathway include:

-

Increased ROS Production: Tephrosin treatment leads to an increase in intracellular ROS.[1][2]

-

Mitochondrial Dysfunction: The elevated ROS levels cause depolarization of the mitochondrial membrane potential.[1][2]

-

Cytochrome c Release: This dysfunction leads to the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Activation: Cytochrome c release triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[1]

-

Apoptosis: Activated caspase-3 cleaves essential cellular proteins, such as PARP, leading to the characteristic morphological and biochemical changes of apoptosis.[1]

The following diagram visualizes this signaling cascade.

Caption: Tephrosin-induced apoptotic signaling pathway.

Conclusion

This compound exhibits significant cytotoxic effects against a range of cancer cell lines, with particular potency observed in pancreatic cancer cells.[1] Its mechanism of action is primarily driven by the induction of oxidative stress, leading to mitochondrial-mediated apoptosis. The detailed protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers to conduct further preclinical investigations. These findings underscore the potential of Tephrosin as a promising candidate for the development of novel anticancer therapies. Further research is warranted to explore its in vivo efficacy and safety profile.

References

- 1. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tephrosin induces apoptosis of human pancreatic cancer cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. boneandcancer.org [boneandcancer.org]

Methodological & Application

Synthesis and Purification of (Rac)-Tephrosin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of (Rac)-Tephrosin, a natural rotenoid with significant anticancer properties. The methodologies outlined are based on established synthetic routes, offering a reproducible approach for obtaining this compound for research and development purposes.

Introduction

This compound, a racemic mixture of the natural product Tephrosin, has garnered interest in the scientific community for its potent biological activities, including insecticidal and, notably, anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and targeting key signaling pathways. The protocols detailed below describe a concise total synthesis of this compound starting from commercially available precursors.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields for this compound

| Step | Reaction | Starting Material(s) | Product | Reagents and Conditions | Yield (%) |

| 1 | Hydrazone Formation | 6,7-Dimethoxychroman-4-one | 6,7-Dimethoxychroman-4-one hydrazone | N₂H₄·H₂O, Methanol, Reflux | High (not explicitly quantified) |

| 2 | Vinyl Iodide Formation | 6,7-Dimethoxychroman-4-one hydrazone | 4-Iodo-6,7-dimethoxy-2H-chromene | I₂, Et₃N, THF, RT | 85 |

| 3 | Coupling Reaction | 4-Iodo-6,7-dimethoxy-2H-chromene and 2-hydroxy-4,4-dimethyl-2-cyclohexen-1-one | 2-((6,7-Dimethoxy-2H-chromen-4-yl)carbonyl)-5,5-dimethylcyclohex-2-en-1-one | Pd(dppf)Cl₂, K₂CO₃, DMF, 80 °C | 80 |

| 4 | Cyclization | 2-((6,7-Dimethoxy-2H-chromen-4-yl)carbonyl)-5,5-dimethylcyclohex-2-en-1-one | (±)-Deguelin | NaBH₄, Methanol, RT | 82 |

| 5 | Hydroxylation | (±)-Deguelin | (±)-Tephrosin | Cu₂O, O₂, DMF, 100 °C | 90 |

Table 2: Purification and Characterization Data

| Compound | Purification Method | Solvent System (v/v) | Purity | Characterization Methods |

| 4-Iodo-6,7-dimethoxy-2H-chromene | Flash Column Chromatography | Ethyl Acetate/Petroleum Ether (1:20) | >95% | ¹H NMR, ¹³C NMR, HRESIMS |

| 2-((6,7-Dimethoxy-2H-chromen-4-yl)carbonyl)-5,5-dimethylcyclohex-2-en-1-one | Flash Column Chromatography | Ethyl Acetate/Petroleum Ether (1:10) | >95% | ¹H NMR, ¹³C NMR, HRESIMS |

| (±)-Deguelin | Flash Column Chromatography | Ethyl Acetate/Petroleum Ether (1:10) | >95% | ¹H NMR, ¹³C NMR, HRESIMS |

| (±)-Tephrosin | Flash Column Chromatography | Ethyl Acetate/Petroleum Ether (1:5) | >95% | ¹H NMR, ¹³C NMR, HRESIMS |

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of 6,7-Dimethoxychroman-4-one hydrazone

-

To a solution of 6,7-dimethoxychroman-4-one (1.0 eq) in methanol, add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq).

-

Heat the mixture to reflux and stir for 4 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude hydrazone, which is used in the next step without further purification.

Step 2: Synthesis of 4-Iodo-6,7-dimethoxy-2H-chromene

-

Dissolve the crude hydrazone from Step 1 in tetrahydrofuran (THF).

-

Add triethylamine (Et₃N, 5.0 eq) to the solution.

-

Add a solution of iodine (I₂, 3.0 eq) in THF dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/petroleum ether (1:20) eluent to afford 4-iodo-6,7-dimethoxy-2H-chromene as a yellow solid.

Step 3: Synthesis of 2-((6,7-Dimethoxy-2H-chromen-4-yl)carbonyl)-5,5-dimethylcyclohex-2-en-1-one

-

To a solution of 4-iodo-6,7-dimethoxy-2H-chromene (1.0 eq) and 2-hydroxy-4,4-dimethyl-2-cyclohexen-1-one (1.2 eq) in dimethylformamide (DMF), add Pd(dppf)Cl₂ (0.1 eq) and K₂CO₃ (2.0 eq).

-

Heat the mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an ethyl acetate/petroleum ether (1:10) eluent to yield the desired product as a yellow solid.

Step 4: Synthesis of (±)-Deguelin

-

Dissolve the product from Step 3 (1.0 eq) in methanol.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/petroleum ether (1:10) eluent to give (±)-Deguelin as a white solid.

Step 5: Synthesis of (±)-Tephrosin

-

To a solution of (±)-Deguelin (1.0 eq) in dimethylformamide (DMF), add copper(I) oxide (Cu₂O, 0.2 eq).

-

Heat the reaction mixture to 100 °C and stir under an oxygen atmosphere (balloon) for 24 hours.

-

Cool the mixture to room temperature and dilute with water.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an ethyl acetate/petroleum ether (1:5) eluent to afford (±)-Tephrosin as a white solid.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Tephrosin's Mode of Action in Cancer Cells

Application Notes and Protocols for (Rac)-Tephrosin Treatment in PANC-1 Xenografted Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Tephrosin, a natural rotenoid isoflavonoid, has demonstrated significant anti-tumor activity in preclinical studies.[1][2] This document provides a detailed protocol for the treatment of PANC-1 human pancreatic cancer xenografts in mice with this compound. The outlined procedures cover cell culture, xenograft establishment, drug administration, and efficacy evaluation. Additionally, quantitative data from a key study are summarized, and the underlying molecular mechanism involving the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt/mTOR signaling pathway is illustrated.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in PANC-1 xenografted mice as reported by Du et al. (2021).[1]

Table 1: Effect of Tephrosin on Tumor Weight in PANC-1 Xenografted Mice

| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SD | % Reduction vs. Vehicle |

| Vehicle Control | - | Not explicitly stated, but used as baseline | 0% |

| Tephrosin | 10 | Not explicitly stated, but showed inhibition | - |

| Tephrosin | 20 | Significantly reduced | 60.2% |

Table 2: Effect of Tephrosin on Tumor Volume in PANC-1 Xenografted Mice

| Treatment Group | Dose (mg/kg) | Observation Period | Effect on Tumor Volume |

| Vehicle Control | - | 14 days | Time-dependent increase |

| Tephrosin | 10 | 14 days | Significant reduction in growth |

| Tephrosin | 20 | 14 days | Significant reduction in growth |

Table 3: Systemic Toxicity of Tephrosin in PANC-1 Xenografted Mice

| Treatment Group | Dose (mg/kg) | Observation Period | Effect on Body Weight |

| Vehicle Control | - | 14 days | No significant change |

| Tephrosin | 10 | 14 days | No obvious changes |

| Tephrosin | 20 | 14 days | No obvious changes |

Experimental Protocols

This section details the step-by-step methodologies for replicating the in vivo treatment of PANC-1 xenografts with this compound.

Part 1: PANC-1 Cell Culture

-

Cell Line: Human pancreatic cancer cell line PANC-1.

-

Growth Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

-

Add Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with complete growth medium and collect the cells in a sterile centrifuge tube.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.

-

Seed the cells into new culture flasks at a subcultivation ratio of 1:2 to 1:4.

-

Renew the culture medium every 2 to 3 days.

-

Part 2: PANC-1 Xenograft Model Establishment

-